molecular formula C22H20ClN3O3S B12475039 3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide CAS No. 445000-57-7

3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide

Cat. No.: B12475039
CAS No.: 445000-57-7
M. Wt: 441.9 g/mol
InChI Key: KRZXKEUVDYZALT-UHFFFAOYSA-N
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Description

3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a sulfonylamino group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with a carbonimidoyl chloride derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chloro group may participate in halogen bonding, further stabilizing the interaction with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
  • 3-chloro-N-methyl-N-phenylpropanamide
  • 3-chloro-2-methylphenylthiourea

Uniqueness

What sets 3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonylamino group and a chloro group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

445000-57-7

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

3-chloro-N-[3-[C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide

InChI

InChI=1S/C22H20ClN3O3S/c1-15-9-11-21(12-10-15)30(28,29)26-25-16(2)17-5-4-8-20(14-17)24-22(27)18-6-3-7-19(23)13-18/h3-14,26H,1-2H3,(H,24,27)

InChI Key

KRZXKEUVDYZALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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